N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide
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Description
“N-((2,4-dimethylthiazol-5-yl)methyl)-2-oxo-2,3-dihydro-1H-imidazole-4-carboxamide” is a compound that contains a thiazole ring. Thiazole is a heterocyclic compound that has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles .
Mechanism of Action
Target of Action
The primary targets of this compound are Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .
Mode of Action
It is believed to interact with its targets (cdk2 and cyclin-a2) and modulate their activity . This interaction could lead to changes in cell cycle progression, potentially affecting cell proliferation and growth .
Biochemical Pathways
Given its targets, it is likely involved in the regulation of thecell cycle and associated pathways .
Result of Action
Given its targets, it is likely to have an impact oncell cycle regulation , potentially affecting cell proliferation and growth .
Properties
IUPAC Name |
N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]-2-oxo-1,3-dihydroimidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-5-8(17-6(2)13-5)4-11-9(15)7-3-12-10(16)14-7/h3H,4H2,1-2H3,(H,11,15)(H2,12,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUQCQUCLWHDPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CNC(=O)C2=CNC(=O)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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